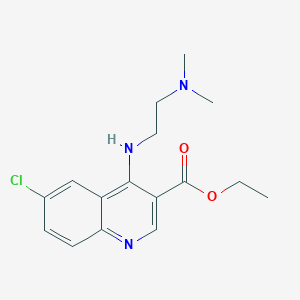

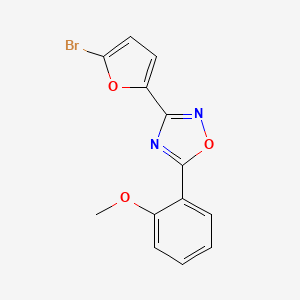

![molecular formula C11H10N4O B5523393 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring with a pyrazole substituent

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One area of research involves the synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation, which are evaluated for their insecticidal and antibacterial potential. These compounds have shown promising results against certain microorganisms and insects, indicating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Properties

Another study focused on the synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine to investigate their antimicrobial activity. This research identified compounds with pronounced antimicrobial properties, highlighting the importance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for activity manifestation (Sirakanyan et al., 2021).

Heterocyclic Compound Synthesis

Research into the synthesis of new Furothiazolo Pyrimido Quinazolinones from Visnagenone or Khellinone demonstrated antimicrobial activity against both bacteria and fungi. These findings suggest a potential pathway for developing new antimicrobial agents (Abu-Hashem, 2018).

Metallic Grid Assembly and Anion Encapsulation

A study on the self-assembly of ligands designed for building a new type of [2 x 2] metallic grid explored anion encapsulation and diffusion NMR spectroscopy. This research could have implications for the development of new materials with specific electronic or catalytic properties (Manzano et al., 2008).

Multicomponent Domino Reaction

The indium-catalyzed multicomponent domino reaction was used to synthesize various novel pyrano[2,3-d]pyrimidines and furopyrano[2,3-d]pyrimidines. This method offers a new pathway for the efficient synthesis of complex heterocyclic compounds (Prajapati & Gohain, 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a pyrazole derivative with a furan-containing precursor, followed by cyclization to form the fused ring system .

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as heterogeneous catalysts, and environmentally friendly procedures like microwave-assisted reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,

Propriétés

IUPAC Name |

2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-6-3-9-10(8-4-12-13-5-8)14-7(2)15-11(9)16-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNVPOZNKIJOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2O1)C)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5523331.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

![(5Z)-1-(2-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5523342.png)

![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)